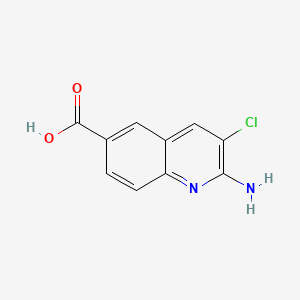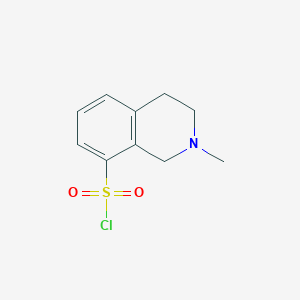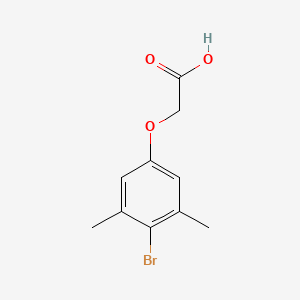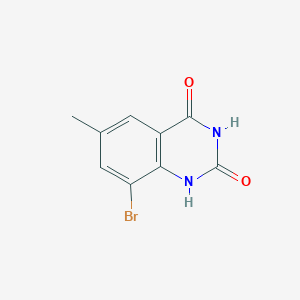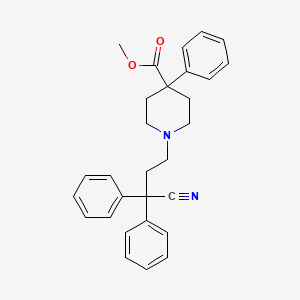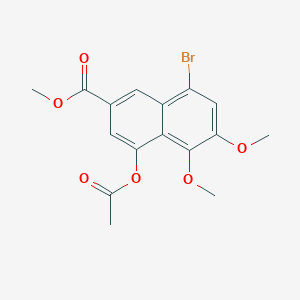
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, methyl ester is a complex organic compound with a unique structure that includes a naphthalene ring substituted with various functional groups
Vorbereitungsmethoden
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, methyl ester typically involves multiple steps. One common method includes the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst. The bromination and acetylation steps are carried out using bromine and acetic anhydride, respectively, under controlled conditions to ensure selective substitution at the desired positions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely but often include interactions with proteins or nucleic acids, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other naphthalene derivatives with different substituents. For example:
2-Naphthalenecarboxylic acid: Lacks the additional substituents but shares the core structure.
4-Acetyloxy-2-naphthalenecarboxylic acid: Similar but without the bromine and methoxy groups.
8-Bromo-5,6-dimethoxy-2-naphthalenecarboxylic acid: Similar but without the acetyloxy group. The uniqueness of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H15BrO6 |
|---|---|
Molekulargewicht |
383.19 g/mol |
IUPAC-Name |
methyl 4-acetyloxy-8-bromo-5,6-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C16H15BrO6/c1-8(18)23-12-6-9(16(19)22-4)5-10-11(17)7-13(20-2)15(21-3)14(10)12/h5-7H,1-4H3 |
InChI-Schlüssel |
OJKLNPBRACFIQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=CC2=C(C=C(C(=C12)OC)OC)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


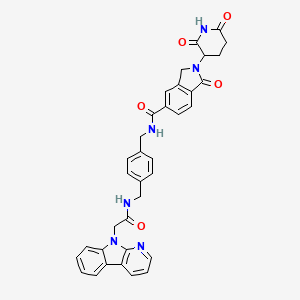
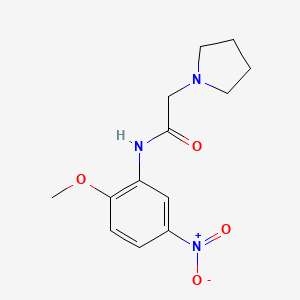
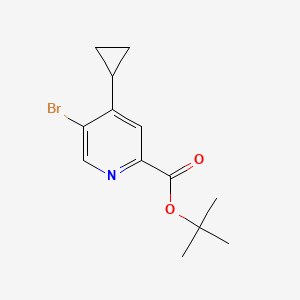
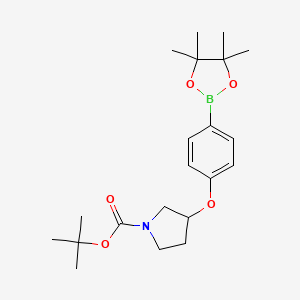
![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13926082.png)
![2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13926084.png)
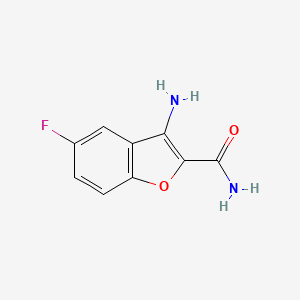
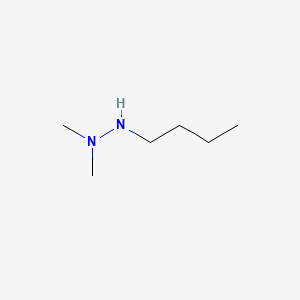
![n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B13926099.png)
